molecular formula C13H16ClNO2 B2948938 N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide CAS No. 795290-86-7

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2948938
CAS No.: 795290-86-7
M. Wt: 253.73
InChI Key: JPRPQXWYQYKBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.73 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its chloroacetyl group attached to a phenyl ring, which is further connected to a 2,2-dimethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chloroacetylphenylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chloroacetyl)phenyl]acetamide
  • N-[4-(2-chloroacetyl)phenyl]propanamide
  • N-[4-(2-chloroacetyl)phenyl]butanamide

Uniqueness

N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the 2,2-dimethylpropanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRPQXWYQYKBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.